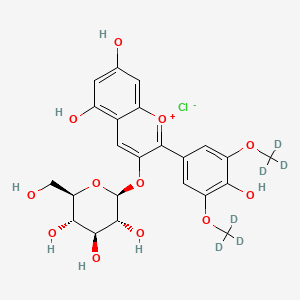

Malvidin-3-glucoside-d6 (chloride)

Description

BenchChem offers high-quality Malvidin-3-glucoside-d6 (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Malvidin-3-glucoside-d6 (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25ClO12 |

|---|---|

Molecular Weight |

534.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-[4-hydroxy-3,5-bis(trideuteriomethoxy)phenyl]chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1/i1D3,2D3; |

InChI Key |

YDIKCZBMBPOGFT-HXRGSFDDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Contextualizing Malvidin 3 Glucoside Within Anthocyanin Research Frameworks

Malvidin-3-glucoside, also known as oenin, is one of the most abundant anthocyanins found in nature, responsible for the red and blue hues in many fruits and vegetables, most notably in grapes. uc.ptnih.govakjournals.com It belongs to the flavonoid class of organic compounds, specifically anthocyanidin-3-O-glycosides. As a primary metabolite, it is directly involved in the growth, development, or reproduction of an organism.

Research has extensively focused on the potential health benefits of malvidin-3-glucoside, including its antioxidant and anti-inflammatory properties. uc.ptnih.govresearchgate.netmdpi.com Studies have investigated its role in mitigating inflammation, its effects on cellular signaling pathways, and its potential to counteract oxidative stress. uc.ptnih.govresearchgate.netmdpi.comnih.gov The bioavailability and metabolism of malvidin-3-glucoside after consumption of foods and beverages like red wine and grape juice have also been areas of significant scientific inquiry. nih.gov

The Significance of Stable Isotope Labeling: Deuteration D6

Stable isotope labeling is a powerful technique used in analytical chemistry and biochemistry to trace the metabolic fate of compounds and to accurately quantify molecules in complex mixtures. nih.govplos.org In this process, one or more atoms in a molecule are replaced with their heavier, stable isotopes. youtube.com For Malvidin-3-glucoside-d6 (chloride), six hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. nih.gov

The key advantages of using deuterated standards like Malvidin-3-glucoside-d6 include:

Enhanced Accuracy in Quantitative Analysis: The mass difference between the deuterated standard and the natural, non-deuterated compound allows for precise quantification using mass spectrometry. ed.ac.uk The labeled compound serves as an internal standard, co-eluting with the analyte of interest in chromatographic separations, which helps to correct for variations in sample preparation and instrument response. hebmu.edu.cn

Improved Signal-to-Noise Ratio: The distinct mass of the deuterated compound helps to differentiate it from background noise and other interfering substances in a complex matrix, leading to more reliable detection and quantification. nih.gov

Insights into Metabolic Pathways: Stable isotope labeling can be used to trace the absorption, distribution, metabolism, and excretion of a compound in biological systems. nih.gov By introducing the labeled compound, researchers can follow its transformation into various metabolites. researchgate.netbohrium.com

Fundamental Research Utility and Methodological Advantages of Malvidin 3 Glucoside D6 Chloride

Chemical Synthesis Approaches for Malvidin-3-glucoside and its Deuterated Analogs

The foundational method for the chemical synthesis of anthocyanins, including Malvidin-3-glucoside, is the Robinson annulation, a type of aldol (B89426) condensation. acs.org This classical approach involves the acid-catalyzed reaction between a suitably substituted 2-hydroxybenzaldehyde (representing the A-ring) and an acetophenone (B1666503) derivative (representing the B-ring). acs.org The process proceeds through nucleophilic addition and subsequent dehydration to form the characteristic flavylium (B80283) (C-ring) structure of the anthocyanidin core. acs.org Glycosylation, the attachment of the sugar moiety, can be performed at various stages of the synthesis, often by protecting the hydroxyl groups and then reacting the aglycone with a protected glucose derivative, followed by deprotection.

More recent synthetic strategies have focused on improving efficiency and compatibility by synthesizing the A and B rings separately before condensation. acs.org For the synthesis of Malvidin-3-glucoside, the B-ring precursor is typically a derivative of syringic acid or acetosyringone, which provides the 3',5'-dimethoxy-4'-hydroxy substitution pattern. The A-ring precursor would be a phloroglucinaldehyde derivative with a hydroxyl group protected for later glycosylation at the 3-position.

To produce the deuterated analog, Malvidin-3-glucoside-d6, the synthesis must incorporate deuterium (B1214612) at specific positions. The 'd6' designation indicates the presence of six deuterium atoms, which are located on the two methoxy (B1213986) groups of the B-ring. nih.gov This is achieved by using a deuterated methylating agent, such as deuteromethyl iodide (CD₃I), during the synthesis of the B-ring precursor. This targeted introduction ensures that the deuterium label is stable and located specifically on the methoxy groups, yielding a 3,5-bis(trideuteriomethoxy)phenyl structure. nih.gov

A summary of the general chemical synthesis approach is presented below:

| Synthetic Stage | Description | Reagents/Intermediates for d6 Analog |

| B-Ring Precursor Synthesis | Methylation of a dihydroxy-acetophenone or benzoic acid derivative. | A deuterated methylating agent (e.g., CD₃I) is used to introduce the two -OCD₃ groups. |

| A-Ring Precursor Synthesis | Preparation of a 2,4,6-trihydroxybenzaldehyde (B105460) derivative with selective protection of hydroxyl groups. | Standard, non-deuterated reagents are used. |

| Condensation (C-Ring Formation) | Acid-catalyzed aldol condensation of the A-ring and B-ring precursors. | The deuterated B-ring precursor is reacted with the A-ring precursor. |

| Glycosylation & Deprotection | Introduction of the glucose moiety at the C3 position, followed by removal of protecting groups. | This step forms the final Malvidin-3-glucoside-d6 structure. |

Enzymatic and Biocatalytic Routes for Anthocyanin Synthesis and Targeted Isotopic Labeling

Enzymatic and biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.comiaea.org These approaches leverage the inherent specificity of enzymes to catalyze complex reactions under mild conditions. iaea.org For anthocyanin synthesis, this can involve the use of whole-cell biocatalysts or isolated enzymes.

Metabolically engineered microorganisms, such as E. coli, can be programmed with the genetic pathways for anthocyanin biosynthesis. nih.gov This involves the heterologous expression of a series of plant enzymes, including chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and anthocyanidin synthase (ANS), which together convert simple precursors into the anthocyanidin core. nih.gov Subsequent glycosylation can be achieved by co-expressing specific glycosyltransferases.

For targeted isotopic labeling, enzymatic methods are particularly powerful. A notable example, analogous to deuterium labeling, is the enzymatic synthesis of tritiated malvidin-3-glucoside. nih.gov In this process, Catechol-O-methyltransferase (COMT) was used to catalyze the transfer of a tritiated methyl group from S-Adenosyl-L-[methyl-³H]methionine to petunidin-3-glucoside, yielding the labeled malvidin-3-glucoside. nih.gov This same principle can be applied for deuteration by using a deuterated methyl donor, providing a precise method for creating Malvidin-3-glucoside-d6 from a suitable precursor.

The advantages of enzymatic synthesis for producing isotopically labeled compounds include:

High Regio- and Stereoselectivity : Enzymes catalyze reactions at specific positions, eliminating the need for complex protection and deprotection steps. iaea.org

Mild Reaction Conditions : Biocatalytic reactions typically occur in aqueous media at ambient temperature and neutral pH, reducing energy consumption and by-product formation. iaea.org

Efficiency : The high catalytic efficiency of enzymes can lead to high yields of the desired product. nih.gov

Methodologies for Deuterium Incorporation (d6) into Malvidin-3-glucoside Structural Motifs

The specific labeling pattern in Malvidin-3-glucoside-d6 (chloride) involves the replacement of the six hydrogen atoms of the two methoxy groups on the B-ring with deuterium. nih.gov This requires a synthetic strategy that specifically targets these positions.

The most direct method is to use a deuterated building block during chemical synthesis, as outlined in section 2.1. The key step is the methylation of the B-ring precursor (e.g., 3,5-dihydroxy-4-hydroxyacetophenone) using a deuterated reagent like deuteromethyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄). This ensures that the resulting methoxy groups are fully deuterated (-OCD₃).

Other general methods for deuterium incorporation exist, though they may be less suitable for achieving this specific d6 labeling pattern:

H/D Exchange Reactions : Flavonoids can undergo hydrogen/deuterium (H/D) exchange when exposed to a deuterium source like heavy water (D₂O), often catalyzed by acids, bases, or metals like palladium. mdpi.comnih.gov Studies on flavonoids like catechin (B1668976) show that this exchange typically occurs on the electron-rich A-ring at positions C(6) and C(8), rather than on the more stable methoxy groups. nih.gov Therefore, while useful for general labeling, this method is not ideal for the targeted synthesis of the d6 compound.

Biological Deuteration : This approach involves cultivating plants or microorganisms in a medium enriched with D₂O. researchgate.net The organisms incorporate deuterium into their biomass, including secondary metabolites like anthocyanins. However, this method results in widespread, non-specific labeling and is difficult to control for achieving a precise d6 pattern. It also can be hampered by the inhibitory effects of high D₂O concentrations on organism growth. researchgate.net

Given these options, the use of deuterated methylating agents in a controlled chemical or chemo-enzymatic synthesis remains the most reliable and precise methodology for producing Malvidin-3-glucoside-d6.

Purity Assessment and Isotopic Enrichment Verification Protocols in Synthetic Products

Rigorous analytical characterization is essential to confirm the chemical purity, structural integrity, and isotopic enrichment of the synthesized Malvidin-3-glucoside-d6 (chloride). A combination of chromatographic and spectroscopic techniques is employed for this purpose. nih.govmdpi.com

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity of the final product. mdpi.comnih.gov

Method : The sample is analyzed using a reversed-phase C18 column with a mobile phase typically consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). mdpi.com

Detection : A Diode Array Detector (DAD) or UV-Vis detector is used to monitor the elution profile. Anthocyanins like Malvidin-3-glucoside show a characteristic maximum absorbance around 520 nm in their flavylium cation form. mdpi.com

Result : Purity is determined by the peak area percentage of the main compound relative to any impurities. Primary reference standards often require a purity of ≥95.0%. sigmaaldrich.com

Isotopic Enrichment and Structural Verification:

Mass Spectrometry (MS) : MS is the definitive technique for verifying isotopic incorporation. mdpi.com When coupled with liquid chromatography (LC-MS), it confirms both the identity and the mass of the compound. For Malvidin-3-glucoside-d6, the molecular ion peak will be shifted by approximately +6 Da compared to its unlabeled counterpart, confirming the successful incorporation of six deuterium atoms. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information and is crucial for confirming the precise location of the deuterium labels. researchgate.netunl.pt

¹H NMR : In the ¹H NMR spectrum of Malvidin-3-glucoside-d6, the signals corresponding to the methoxy protons (which appear in the unlabeled compound) will be absent or significantly diminished, confirming successful deuteration at these sites. researchgate.net

²H NMR : A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the methoxy groups, providing direct evidence of the location of the deuterium atoms. researchgate.net

¹³C NMR : The ¹³C NMR spectrum can also be used to confirm the structure, as the carbon atoms bonded to deuterium will show characteristic splitting patterns and changes in signal intensity.

The following table summarizes the key analytical protocols for quality control:

| Analytical Technique | Purpose | Expected Result for Malvidin-3-glucoside-d6 (Chloride) |

| HPLC-DAD | Chemical Purity Assessment | A single major peak at the expected retention time with ≥95% purity, showing absorbance maximum ~520 nm. mdpi.comsigmaaldrich.com |

| LC-MS / HRMS | Identity Confirmation & Isotopic Enrichment Verification | A mass spectrum showing a molecular ion peak corresponding to the exact mass of the d6 isotopologue (C₂₃H₁₉D₆O₁₂⁺). nih.gov This mass will be ~6 Da higher than the unlabeled compound. |

| ¹H NMR | Structural Confirmation & Location of Deuteration | Absence or significant reduction of proton signals for the two methoxy groups. researchgate.net |

| ²H NMR | Direct Detection of Deuterium | Presence of signals at the chemical shifts corresponding to the deuterated methoxy groups. researchgate.net |

Mass Spectrometry (MS) Applications in Malvidin-3-glucoside Research

Mass spectrometry stands as a cornerstone for the analysis of malvidin-3-glucoside and other anthocyanins, with Malvidin-3-glucoside-d6 (chloride) playing a pivotal role as an internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of anthocyanins. nih.gov In this methodology, the chromatographic system separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer. The use of a deuterated internal standard like Malvidin-3-glucoside-d6 is crucial for accurate quantification, as it compensates for variations in sample preparation, injection volume, and ionization efficiency. scispace.com

Researchers utilize LC-MS/MS to monitor the formation of new compounds and degradation products in various matrices. For instance, studies have tracked the reactions between malvidin-3-glucoside-(O)-catechin and other compounds in the presence of acetaldehyde, mimicking processes that occur in red wine. nih.gov The resulting complex adducts are identified and their structures confirmed through detailed fragmentation analysis. nih.govresearchgate.net The selection of the mobile phase, such as acetonitrile over methanol, can significantly improve peak shape and elution strength, leading to better separation and detection of anthocyanins. mdpi.com

Table 1: LC-MS/MS Parameters for Anthocyanin Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | unl.ptacs.org |

| Mobile Phase A | 1% (v/v) formic acid in water | unl.ptacs.org |

| Mobile Phase B | 1% (v/v) formic acid and 30% (v/v) acetonitrile in water | unl.ptacs.org |

| Flow Rate | 0.4 mL/min | unl.ptacs.org |

| Detection | Positive ion mode | nih.govunl.pt |

| Internal Standard | Malvidin-3-glucoside-d6 (chloride) | N/A |

| Ionization | Electrospray Ionization (ESI) | nih.govresearchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Isotope Dilution Mass Spectrometry (IDMS) Techniques for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This technique involves adding a known amount of an isotopically labeled standard, such as Malvidin-3-glucoside-d6 (chloride), to a sample. The ratio of the unlabeled (native) analyte to the labeled standard is then measured by mass spectrometry. Because the native and labeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization, which minimizes measurement uncertainty. scispace.com

The use of a stable isotopically labeled internal standard like Malvidin-3-glucoside-d6 allows for absolute quantification, providing a true measure of the analyte's concentration in the original sample. This is particularly important in complex matrices where matrix effects can significantly impact the accuracy of other quantification methods. scispace.com

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of ions. This capability is invaluable for the identification of unknown compounds and for confirming the identity of known ones. In the context of Malvidin-3-glucoside-d6 (chloride), HRMS can be used to analyze its isotopic pattern and confirm the incorporation and position of the deuterium atoms.

HRMS is also instrumental in profiling the complex mixture of anthocyanins in various natural products. mdpi.com By providing accurate mass data, researchers can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions. The fragmentation patterns obtained from tandem HRMS experiments (HRMS/MS) further aid in the structural elucidation of these compounds. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. researchgate.netresearchgate.net In the context of Malvidin-3-glucoside-d6 (chloride), NMR is essential for confirming the positions of the deuterium labels within the molecule. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provide information about the connectivity of atoms and the spatial relationships between them. unl.ptresearchgate.netdoi.org

For instance, ¹H NMR spectra can reveal the chemical shifts and coupling constants of the protons in the molecule, allowing for their assignment to specific positions. unl.ptresearchgate.net The absence of signals at specific positions in the ¹H NMR spectrum of Malvidin-3-glucoside-d6 compared to its non-deuterated counterpart directly confirms the locations of deuterium substitution. This precise structural information is critical for validating the deuterated standard for use in quantitative and metabolic studies.

Chromatographic Separations and Detection Techniques for Anthocyanin Profile Analysis

High-performance liquid chromatography (HPLC) is the most widely used technique for separating anthocyanins. nih.govbenthamopen.com The choice of the stationary phase, typically a C18 reversed-phase column, and the mobile phase composition are critical for achieving optimal separation of the various anthocyanin species present in a sample. unl.ptacs.orgbenthamopen.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed to resolve complex mixtures of anthocyanins with varying polarities. unl.ptacs.org

Detection is most often accomplished using a photodiode array (PDA) or UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. mdpi.comunl.ptbenthamopen.com Mass spectrometry is also frequently coupled with HPLC for more definitive identification. nih.govresearchgate.net The use of an internal standard like Malvidin-3-glucoside-d6 is essential for accurate quantification, especially when analyzing a wide range of anthocyanins for which individual standards may not be available. nih.gov

Table 2: Common Chromatographic Conditions for Anthocyanin Analysis

| Parameter | Description | Reference |

| Column | Typically reversed-phase C18 | unl.ptacs.orgbenthamopen.com |

| Mobile Phase | Acidified water and an organic solvent (e.g., acetonitrile or methanol) | mdpi.comunl.ptacs.orgbenthamopen.com |

| Detection | PDA/UV-Vis and/or Mass Spectrometry | nih.govmdpi.comunl.ptbenthamopen.com |

| Quantification | External or internal standardization (using standards like Malvidin-3-glucoside-d6) | nih.gov |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectrophotometric and Fluorescence-Based Methodologies in Interaction Studies

Spectrophotometric and fluorescence-based techniques are valuable for studying the interactions of anthocyanins, including malvidin-3-glucoside, with other molecules. UV-Vis spectrophotometry can be used to monitor changes in the absorption spectrum of malvidin-3-glucoside upon interaction with other compounds, providing insights into complex formation and stability. researchgate.net The color of anthocyanins is pH-dependent, a property that is utilized in the pH differential method for quantifying total monomeric anthocyanin content. mdpi.com

Fluorescence spectroscopy offers a sensitive means to investigate the binding of anthocyanins to macromolecules such as proteins and DNA. nih.gov For example, the quenching of the intrinsic fluorescence of human serum albumin (HSA) upon the addition of anthocyanins can be used to determine binding affinities and constants. nih.gov Similarly, fluorescence correlation spectroscopy can track the formation of complexes between anthocyanins and plasmid DNA. nih.gov While these studies typically use the non-deuterated form of the anthocyanin, the availability of a deuterated standard like Malvidin-3-glucoside-d6 is crucial for complementary quantitative analysis by mass spectrometry in such interaction studies.

Metabolic Tracing and Biotransformation Studies of Malvidin 3 Glucoside Utilizing Deuterated Analogs

Investigation of Absorption and Distribution Mechanisms in Defined Biological Model Systems

The absorption and distribution of Malvidin-3-glucoside have been explored using various biological models, including in vitro cellular models, ex vivo tissues, and animal models, to elucidate the mechanisms governing its bioavailability.

In vitro studies using Caco-2 cells, a human intestinal epithelial cell line, have been instrumental in understanding the intestinal absorption of Malvidin-3-glucoside. Research has shown that anthocyanins can be absorbed through Caco-2 cells, and this transport can be influenced by various factors. nih.gov For instance, the presence of ethanol (B145695) has been observed to significantly increase the transport of anthocyanins across the Caco-2 cell monolayer. nih.gov Furthermore, pretreatment of these cells with anthocyanins can enhance their own transport, suggesting a potential for self-regulation of absorption. nih.gov The structure of the anthocyanin itself also plays a role, with more polar structures like cyanidin-3-glucoside being more favorably taken up by Caco-2 cells compared to less polar ones. nih.gov The transport of Malvidin-3-glucoside across Caco-2 cells is time-dependent, reaching approximately 4% after 120 minutes of incubation. mdpi.comresearchgate.net

Animal models have provided further insights into the distribution of Malvidin-3-glucoside. Studies in rats have investigated the anti-inflammatory potential of this compound in adjuvant-induced arthritis, demonstrating its ability to diminish inflammatory markers. nih.gov Additionally, mouse models of nonalcoholic fatty liver disease (NAFLD) have shown that Malvidin-3-glucoside can ameliorate lipid accumulation in hepatocytes. nih.govsci-hub.se Research has also explored the effects of Malvidin-3-glucoside on glycolipid metabolic disorders in mice, indicating its potential to modulate pancreas and liver functions. bohrium.comnih.govresearchgate.net

Table 1: Investigated Biological Models for Malvidin-3-glucoside Absorption and Distribution

| Biological Model | Key Findings | References |

|---|---|---|

| Caco-2 cells | Time-dependent transport; influenced by ethanol and anthocyanin structure. | nih.govnih.govmdpi.comresearchgate.net |

| Rat models | Demonstrated anti-inflammatory effects in arthritis. | nih.gov |

| Mouse models | Ameliorated nonalcoholic fatty liver disease and glycolipid metabolic disorders. | nih.govsci-hub.sebohrium.comnih.govresearchgate.net |

Enzymatic Biotransformations and Conjugation Pathways of Malvidin-3-glucoside in Cellular and Subcellular Fractions

Once absorbed, Malvidin-3-glucoside undergoes various enzymatic biotransformations and conjugation reactions. These processes, studied in cellular and subcellular fractions, are crucial for its metabolism and eventual elimination from the body.

Enzymatic synthesis studies have successfully labeled Malvidin-3-glucoside, for example, by using catechol-O-methyl transferase to catalyze the B-ring methylation of petunidin-3-glucoside. acs.orgnih.gov This labeling is vital for tracing the metabolic fate of the molecule. The stability of Malvidin-3-glucoside is influenced by enzymes like β-glucosidase, which can lead to its degradation. researchgate.net

In cellular models, such as human hepatocytes, Malvidin-3-glucoside has been shown to mitigate free fatty acid-induced lipid accumulation and oxidative stress. nih.govsci-hub.se Studies with pancreatic β-cells have revealed that Malvidin-3-glucoside can induce insulin (B600854) secretion by activating specific signaling pathways. nih.gov However, it is important to note that in some in vitro systems, the observed loss of anthocyanins may be due to chemical breakdown rather than enzymatic degradation. mdpi.com

The conjugation pathways of Malvidin-3-glucoside are still under investigation. While studies have detected the intact form of Malvidin-3-glucoside in plasma and urine after consumption, aglycone, sulfate (B86663), or glucuronate conjugates have not been consistently identified. nih.gov This suggests that the metabolism of Malvidin-3-glucoside may differ from that of other polyphenols. nih.gov

Table 2: Key Enzymes and Pathways in Malvidin-3-glucoside Biotransformation

| Enzyme/Pathway | Role | Key Findings | References |

|---|---|---|---|

| Catechol-O-methyl transferase | Methylation | Used for enzymatic labeling of Malvidin-3-glucoside. | acs.orgnih.gov |

| β-glucosidase | Hydrolysis | Can lead to the degradation of Malvidin-3-glucoside. | researchgate.net |

| PLC/IP3 pathway | Signal transduction | Activated by Malvidin-3-glucoside to induce insulin secretion in pancreatic β-cells. | nih.gov |

Excretion Pathways and Elimination Kinetics in Pre-clinical Research Models

Research has shown that Malvidin-3-glucoside is poorly absorbed after a single ingestion and is found in both plasma and urine. nih.gov The elimination of Malvidin-3-glucoside appears to follow first-order kinetics, meaning its rate of elimination is proportional to its concentration. researchgate.netresearchgate.net The degradation of Malvidin-3-glucoside is influenced by factors such as temperature and pH. researchgate.netnih.govacs.org

Interestingly, studies have not consistently detected the common metabolic conjugates (aglycone, sulfate, or glucuronate) of Malvidin-3-glucoside in urine. nih.gov This finding suggests that either Malvidin-3-glucoside is excreted largely unchanged or that it undergoes metabolic pathways that are yet to be fully elucidated. The absence of these typical metabolites points to a potentially unique metabolic fate for this anthocyanin compared to other flavonoids.

Application of Malvidin-3-glucoside-d6 (Chloride) in Pharmacokinetic Modeling Research: Methodological Advances

The use of deuterated standards like Malvidin-3-glucoside-d6 (chloride) represents a significant methodological advancement in pharmacokinetic (PK) modeling research. These stable isotope-labeled compounds serve as ideal internal standards in mass spectrometry-based quantification, allowing for more accurate and precise measurements of the parent compound in biological matrices.

Recent advances in pharmacokinetic modeling, including the development of physiologically based pharmacokinetic (PBPK) models, have revolutionized the prediction of drug disposition. nih.govomicsonline.orgnih.gov These models integrate physiological parameters to simulate drug distribution and metabolism more realistically. omicsonline.org The application of such models to compounds like Malvidin-3-glucoside can help in understanding its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org

By using Malvidin-3-glucoside-d6 (chloride) in conjunction with advanced modeling techniques, researchers can develop more robust and predictive models of its pharmacokinetics. This allows for a better understanding of how factors like temperature, pH, and the presence of other compounds can influence its stability and bioavailability. researchgate.netresearchgate.netmdpi.comresearchgate.net Ultimately, these methodological advances contribute to a more comprehensive understanding of the biological effects of Malvidin-3-glucoside.

Mechanistic Investigations of Malvidin 3 Glucoside in Biological Systems: a Stable Isotope Perspective

Cellular Uptake, Transport, and Intracellular Localization Studies

The absorption and transport of malvidin-3-glucoside across cellular barriers are critical first steps in its bioactivity. In vitro models, such as Caco-2 human intestinal cells, are frequently used to mimic the intestinal epithelium and study these processes. Research has shown that the uptake of anthocyanins is influenced by their chemical structure, the pH of the environment, and the presence of other substances like glucose. mdpi.comnih.gov For instance, the uptake of some anthocyanins increases as the pH decreases, suggesting the involvement of pH-dependent transport mechanisms. mdpi.com

Studies on Caco-2 cells have demonstrated that the presence of glucose can significantly decrease the uptake of malvidin-3-glucoside. mdpi.com The transport of anthocyanins is complex, potentially involving both passive diffusion and active transport via membrane proteins. For example, transporters like the sodium-dependent glucose cotransporter 1 (SGLT1) and glucose transporter 2 (GLUT2) have been implicated in the absorption of cyanidin-3-glucoside. nih.gov Conversely, efflux transporters such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) can limit the intracellular accumulation of these compounds. nih.govnih.gov Interestingly, while the aglycone form, malvidin (B83408), can inhibit P-gp, the glycosylated form, malvidin-3-glucoside, does not show significant inhibitory activity. nih.gov

In these intricate studies, Malvidin-3-glucoside-d6 (chloride) is essential for accurate quantification. By adding a known amount of the deuterated standard to cell lysates or transport media, researchers can use techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to precisely measure the concentration of the unlabeled malvidin-3-glucoside. The d6-labeled compound co-elutes with the natural compound but is distinguished by its higher mass, correcting for any loss during sample preparation and variations in instrument response. This ensures that the data on uptake rates, transport kinetics, and intracellular concentrations are highly reliable.

Table 1: Factors Influencing Malvidin-3-glucoside Cellular Transport

| Factor | Observation in In Vitro Models | Implication for Uptake/Transport | Role of Malvidin-3-glucoside-d6 (Chloride) |

| pH | Increased uptake with decreasing pH for some anthocyanins. mdpi.com | Suggests involvement of proton-coupled transporters. | Enables precise quantification of uptake under different pH conditions. |

| Glucose | Presence of glucose significantly reduces malvidin-3-glucoside uptake in Caco-2 cells. mdpi.com | Suggests competition for or modulation of glucose transporters. | Provides accurate measurement of uptake inhibition by glucose. |

| Efflux Transporters | Malvidin aglycone inhibits P-glycoprotein, but the glucoside does not. nih.gov | The sugar moiety affects interaction with efflux pumps, influencing net absorption. | Used to accurately quantify intracellular levels to assess efflux transporter activity. |

| Encapsulation | Nanoliposome encapsulation can enhance the cellular uptake of anthocyanins. frontiersin.orgnih.gov | Improves bioavailability by facilitating transport across cell membranes. frontiersin.orgnih.gov | Quantifies the enhanced uptake efficiency of nanocarrier formulations. |

Molecular Interactions with Enzymes, Proteins, and Other Biological Macromolecules

Malvidin-3-glucoside exerts many of its biological effects by directly interacting with proteins, including enzymes and transcription factors. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function.

For instance, malvidin and its glucosides have been shown to inhibit cyclooxygenase (COX) enzymes, with the aglycone form (malvidin) being a more potent inhibitor of both COX-1 and COX-2 than its glucosides. mdpi.comnih.gov Similarly, malvidin-3-glucoside has demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com It has also been found to inhibit other enzymes like xanthine (B1682287) oxidase. mdpi.com

The interaction of anthocyanins with proteins is not limited to enzyme inhibition. Studies have explored the binding of malvidin-3-glucoside and its derivatives to proline-rich salivary proteins, which is thought to contribute to the sensation of astringency in wine. ives-openscience.eu These interactions are influenced by the structure of the anthocyanin, with acylated forms showing different binding affinities compared to the simple glucoside. ives-openscience.eu Furthermore, molecular docking studies have predicted interactions between malvidin-3-glucoside and key proteins in apoptosis signaling, such as caspase-3. researchgate.net

The use of Malvidin-3-glucoside-d6 (chloride) in these studies is crucial for quantifying the binding kinetics and stoichiometry. In experiments designed to measure enzyme inhibition (e.g., IC50 values) or protein binding, the deuterated standard allows for the precise measurement of the unbound fraction of malvidin-3-glucoside using LC-MS/MS, providing accurate data for calculating binding constants and inhibitory concentrations.

Table 2: Investigated Molecular Interactions of Malvidin-3-glucoside

| Target Molecule | Type of Interaction | Research Finding |

| Cyclooxygenase (COX-1, COX-2) | Enzyme Inhibition | Malvidin aglycone is a more potent inhibitor than its glucosides. All forms are more selective for COX-2. mdpi.comnih.gov |

| Cholinesterases (AChE, BChE) | Enzyme Inhibition | Malvidin-3-glucoside shows inhibitory activity against both enzymes. mdpi.com |

| Xanthine Oxidase | Enzyme Inhibition | Malvidin and its glycosides can inhibit the expression of this enzyme. mdpi.com |

| Proline-Rich Salivary Proteins | Protein Binding | Malvidin-3-glucoside and its acylated derivatives interact with these proteins, with varying affinities. ives-openscience.eu |

| Caspase-3 | Protein Binding | Molecular docking predicts binding, suggesting a potential role in apoptosis modulation. researchgate.net |

Modulation of Specific Biochemical Pathways and Signaling Cascades in Defined in vitro Systems

The biological effects of malvidin-3-glucoside are underpinned by its ability to modulate key cellular signaling pathways. A significant body of in vitro research has elucidated its influence on pathways related to inflammation, oxidative stress, and cell survival.

One of the most well-documented effects is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway. medchemexpress.comresearchgate.net By preventing the degradation of the inhibitory protein IκB-α, malvidin-3-glucoside blocks the translocation of the p65 subunit of NF-κB to the nucleus. medchemexpress.comresearchgate.net This, in turn, suppresses the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and adhesion molecules like ICAM-1. medchemexpress.comresearchgate.netnih.gov

Malvidin-3-glucoside also modulates mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress, proliferation, and apoptosis. nih.govrsc.orgresearchgate.net Furthermore, it can influence the AMPK signaling pathway, which plays a central role in cellular energy homeostasis and has implications for metabolic diseases. mdpi.com In the context of apoptosis, malvidin-3-glucoside has been shown to protect cells by inhibiting key events in the mitochondrial pathway, such as the depolarization of the mitochondrial membrane and the activation of caspases-9 and -3. nih.govnih.gov

In all these in vitro studies, accurately determining the effective concentration of malvidin-3-glucoside in the cell culture medium and within the cells is paramount. Malvidin-3-glucoside-d6 (chloride) serves as the perfect internal standard for LC-MS/MS quantification, allowing researchers to correlate specific concentrations of the parent compound with observed changes in protein expression, phosphorylation status, and other downstream markers of pathway activation.

Table 3: Modulation of Biochemical Pathways by Malvidin-3-glucoside in vitro

| Signaling Pathway | Key Modulated Components | Observed Effect |

| NF-κB Pathway | IκB-α, p65 nuclear translocation | Inhibition of pro-inflammatory gene expression (TNF-α, IL-6, ICAM-1). medchemexpress.comresearchgate.netnih.gov |

| MAPK Pathway | EGFR, various kinases | Regulation of cell growth, differentiation, and stress responses. nih.govrsc.orgresearchgate.net |

| Apoptotic Pathway | Caspase-9, Caspase-3, Bax | Inhibition of mitochondrial-mediated apoptosis. nih.govnih.gov |

| AMPK Pathway | AMPK activation | Regulation of cellular energy metabolism, inhibition of hyperglycemia and hyperlipidemia. mdpi.com |

| PLC/IP3 Pathway | Ca2+ influx | Stimulation of insulin (B600854) secretion in pancreatic β-cells. nih.gov |

Studies on Intermolecular Copigmentation and Molecular Complex Formation in Aqueous and Biological Mimetic Solutions

The color and stability of anthocyanins like malvidin-3-glucoside are significantly influenced by a phenomenon known as copigmentation. This involves the formation of non-covalent complexes between the anthocyanin and other colorless organic molecules, known as copigments, which are often present in the same biological matrix (e.g., wine). nih.gov These interactions typically involve π-π stacking between the aromatic rings of the anthocyanin and the copigment. researchgate.net

Copigmentation leads to a hyperchromic effect (increase in color intensity) and a bathochromic shift (a shift in the maximum absorbance to longer wavelengths, often resulting in a more bluish hue). nih.govresearchgate.netnih.gov This complex formation helps to stabilize the colored flavylium (B80283) cation form of the anthocyanin, protecting it from hydration to the colorless hemiketal form. nih.gov

A variety of compounds have been studied as copigments for malvidin-3-glucoside, including phenolic acids (e.g., p-coumaric, caffeic, syringic acids), flavonols (e.g., quercetin), flavan-3-ols (e.g., catechin), and even compounds like caffeine. researchgate.netnih.govacs.orgnih.govnih.govbohrium.com The strength of the interaction and the resulting color change depend on the structure of the copigment, the pH of the solution, and the molar ratio of the pigment to the copigment. researchgate.netresearchgate.net For instance, flavonols have been found to be particularly effective copigments. nih.gov

Table 4: Copigmentation of Malvidin-3-glucoside with Various Copigments

| Copigment Class | Example Compound(s) | Observed Effect | Reference(s) |

| Flavonols | Quercetin, Myricitrin | Strong copigmentation, significant bathochromic shift. | researchgate.netnih.govacs.org |

| Hydroxycinnamic Acids | p-Coumaric Acid, Caffeic Acid | Moderate copigmentation. | researchgate.netacs.orgnih.gov |

| Flavan-3-ols | Catechin (B1668976), Epicatechin | Less effective copigments. | researchgate.netnih.govacs.org |

| Alkaloids | Caffeine | Reduces degradation rate of quinoidal bases, forms 1:1 complexes. | nih.govbohrium.com |

Advanced Applications and Emerging Research Directions for Malvidin 3 Glucoside D6 Chloride

Development and Validation of Certified Reference Materials and Analytical Standards

The accuracy and reliability of analytical measurements in scientific research are paramount. This is particularly true in the field of metabolomics and bioavailability studies, where precise quantification of compounds and their metabolites is essential. Certified Reference Materials (CRMs) and analytical standards play a fundamental role in ensuring the quality and validity of these measurements. myadlm.org

Malvidin-3-glucoside chloride is available as a primary reference substance with certified absolute purity. phytolab.comsigmaaldrich.com This certification typically considers chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.comsigmaaldrich.com The development process for such a CRM involves material preparation, assessment of homogeneity and stability, and a comprehensive characterization, often through interlaboratory comparison studies involving expert laboratories. myadlm.org For instance, a commercially available Malvidin-3-glucoside chloride reference standard is certified to have an assay of ≥95.0% by HPLC. sigmaaldrich.com

The use of stable isotope-labeled internal standards, such as Malvidin-3-glucoside-d6 (chloride), is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com Deuterated standards are ideal because they exhibit physical and chemical properties nearly identical to the target analyte, leading to similar extraction recovery and chromatographic retention times. researchgate.net This co-elution helps to correct for variability in sample processing and, crucially, for matrix effects—the suppression or enhancement of ionization by other components in a complex sample—which are a common challenge in LC-MS/MS assays. myadlm.orgscispace.com

However, the use of deuterated standards is not without potential complications. Researchers must be aware that in some cases, deuterium-labeled compounds can exhibit slightly different retention times or recoveries compared to their non-labeled counterparts. scispace.com Furthermore, a stable isotope-labeled internal standard with identical chemical properties to the analyte might mask underlying issues with assay stability, recovery, or ion suppression. scispace.com Therefore, thorough method development and validation are crucial to ensure the accuracy of quantitative results, even when using these advanced standards. researchgate.net The development of a certified reference material for Malvidin-3-glucoside-d6 (chloride) would follow a rigorous protocol to establish its purity and concentration, providing researchers with a highly reliable tool for accurate quantification in complex biological matrices.

| Parameter | Description | Relevance for Malvidin-3-glucoside-d6 (Chloride) |

|---|---|---|

| Certified Purity | The degree of purity of the reference material, determined through various analytical techniques. | Ensures accurate calibration and quantification of the analyte. A purity of ≥95.0% is common for primary reference standards. sigmaaldrich.com |

| Homogeneity | Uniformity of the property of interest (e.g., concentration) throughout the batch of the reference material. | Guarantees that each aliquot of the standard is representative of the entire batch. |

| Stability | The ability of the reference material to maintain its certified property value over a specified period under defined storage conditions. | Critical for ensuring the long-term reliability of the standard. Typically stored at low temperatures (e.g., < -15°C). phytolab.com |

| Traceability | The property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. | Provides confidence in the comparability of results between different laboratories and studies. |

Exploring Novel Malvidin-3-glucoside Derivatives and Structural Analogs with Enhanced Research Utility

While Malvidin-3-glucoside is a significant dietary anthocyanin, its inherent hydrophilicity can limit its solubility in lipophilic environments and potentially affect its stability and bioavailability. researchgate.net To overcome these limitations and enhance its utility in research and potential applications, scientists have been exploring the synthesis of novel derivatives and structural analogs. A key strategy in this area is the enzymatic acylation of Malvidin-3-glucoside to create more lipophilic compounds. researchgate.netnih.gov

Enzymatic synthesis offers a highly specific and controlled method for modifying the structure of anthocyanins. nih.gov Researchers have successfully used enzymes, such as lipases, to catalyze the esterification of Malvidin-3-glucoside with various fatty acids. researchgate.netnih.gov This process typically involves attaching the fatty acid to the glucose moiety of the Malvidin-3-glucoside, resulting in an acylated derivative. nih.gov Studies have shown that this acylation is often regioselective, meaning the fatty acid is attached to a specific position on the glucose sugar. nih.govresearchgate.net

The benefits of these novel lipophilic derivatives are multifaceted:

Increased Lipophilicity: The addition of a fatty acid chain significantly increases the hydrophobicity of the molecule. researchgate.netnih.gov This enhanced lipophilicity can improve the compound's solubility in fats and oils, potentially increasing its incorporation into lipid-based food matrices and biological membranes.

Improved Stability: Acylation can protect the anthocyanin structure from degradation caused by factors such as pH changes and temperature, thereby enhancing its stability. nih.gov

Altered Antioxidant Activity: The antioxidant properties of the acylated derivatives can also be modulated. Some studies have found that conjugation with certain fatty acids, such as caprylic acid (C8), can lead to a maximum of antioxidant activity. nih.gov

One study detailed the enzymatic synthesis of Malvidin-3-glucoside-fatty acid conjugates with varying saturated fatty acid chain lengths, achieving yields of 22-40%. nih.gov The resulting lipophilic anthocyanins retained the desirable chromatic features of the parent compound while exhibiting increased lipophilicity. nih.gov Another novel derivative that has been synthesized is malvidin-3-O-(6''-oleoyl)glucoside (Mv3glc-OA), created through enzymatic catalysis with oleic acid. researchgate.net Research has also explored the acylation of anthocyanins with dicarboxylic acids, leading to derivatives with improved thermostability and enhanced lipophilicity. researchgate.net

The development of these derivatives with tailored properties opens up new avenues for research into the structure-function relationships of anthocyanins and their potential applications.

| Derivative/Analog | Method of Synthesis | Enhanced Research Utility | Reference |

|---|---|---|---|

| Malvidin-3-glucoside-fatty acid conjugates | Enzymatic acylation with saturated fatty acids (e.g., caprylic acid) | Increased lipophilicity, potentially improved stability and altered antioxidant activity. | nih.gov |

| Malvidin-3-O-(6''-oleoyl)glucoside | Enzymatic catalysis with oleic acid | Creation of a novel lipophilic derivative for studying structure-function relationships. | researchgate.net |

| Acylated Malvidin-3-glucoside with dicarboxylic acids | Enzymatic acylation | Improved thermostability and enhanced lipophilicity. | researchgate.net |

Identification and Addressing of Key Research Gaps in Anthocyanin Metabolism and Bioavailability Methodologies

Despite growing interest in the health benefits of anthocyanins, significant gaps in our understanding of their metabolism and bioavailability remain. cabidigitallibrary.orgresearchgate.net Addressing these gaps is crucial for translating preclinical findings into tangible health recommendations. The use of advanced analytical tools, including stable isotope-labeled standards like Malvidin-3-glucoside-d6, is essential for tackling these challenges.

One of the most significant challenges in anthocyanin research is their low bioavailability. researchgate.netnih.gov Studies have consistently shown that only a small fraction of ingested anthocyanins are absorbed in their intact form, with estimates often being less than 1-2%. researchgate.net This raises questions about how these compounds can exert their reported biological effects. It is now understood that anthocyanins undergo extensive metabolism, both by human enzymes and, perhaps more importantly, by the gut microbiota. nih.gov The resulting metabolites may be responsible for a significant portion of the observed health benefits. nih.gov

Key research gaps that need to be addressed include:

Incomplete Understanding of Metabolism: While it is known that anthocyanins are metabolized into a variety of smaller phenolic acids and other compounds, the complete metabolic pathways and the full spectrum of metabolites are yet to be elucidated. nih.gov A significant portion of ingested anthocyanins remains unrecovered in studies, indicating that their fate in the body is not fully understood. nih.gov

Role of the Gut Microbiota: The gut microbiota plays a critical role in the breakdown of anthocyanins, but the specific microbial species and enzymatic pathways involved are not well-defined. mdpi.com Inter-individual variations in gut microbiota composition could be a major factor contributing to the different responses to anthocyanin consumption observed in human studies.

Influence of the Food Matrix: The bioavailability of anthocyanins can be significantly influenced by the food matrix in which they are consumed. mdpi.com Other food components, such as proteins, fats, and other polyphenols, can interact with anthocyanins and affect their stability, release, and absorption. mdpi.com More research is needed to understand these complex interactions.

Lack of Standardized Methodologies: There is a need for more robust and standardized in vitro and in vivo models to study anthocyanin bioavailability. cabidigitallibrary.org This includes developing models that more accurately simulate the conditions of the entire digestive tract, including the oral cavity and the colon.

Malvidin-3-glucoside-d6 (chloride) and other stable isotope-labeled anthocyanins are instrumental in addressing these gaps. By enabling precise tracing and quantification, they allow researchers to follow the journey of these compounds through the body, identify novel metabolites, and build more accurate pharmacokinetic models. This will ultimately lead to a more complete understanding of how dietary anthocyanins contribute to human health.

| Research Gap | Description | How Malvidin-3-glucoside-d6 Can Help Address the Gap |

|---|---|---|

| Low Bioavailability | Only a small percentage of ingested anthocyanins are absorbed intact, with much of the metabolic fate unknown. researchgate.net | Enables precise quantification of the parent compound and its metabolites in biological fluids and tissues to create a complete mass balance. |

| Metabolite Identification | The full range of metabolites produced from anthocyanin digestion, particularly by the gut microbiota, is not fully characterized. nih.gov | Acts as a tracer to identify and confirm the structure of novel metabolites derived from the parent compound. |

| Inter-individual Variability | Significant differences exist in how individuals metabolize and respond to anthocyanins, likely due to genetic and gut microbiome differences. mdpi.com | Allows for precise pharmacokinetic studies in different individuals to correlate metabolic profiles with genetic or microbial markers. |

| Food Matrix Effects | The composition of food can significantly alter the absorption and metabolism of anthocyanins. mdpi.com | Provides a tool to accurately quantify the impact of different food matrices on the bioavailability of a specific anthocyanin. |

Q & A

Q. What validated analytical methods are recommended for quantifying Malvidin-3-glucoside-d6 (chloride) in complex matrices?

High-performance liquid chromatography (HPLC) with UV-Vis detection at 520 nm is widely used, leveraging its anthocyanin-specific absorbance. Ensure calibration with certified reference standards (e.g., ≥95% purity by HPLC) and validate using spike-and-recovery experiments in target matrices like plant extracts or biological fluids. Column selection (e.g., C18 reverse-phase) and mobile phase pH adjustments (1–2% formic acid) are critical for resolving deuterated analogs from non-deuterated counterparts .

Q. How should Malvidin-3-glucoside-d6 (chloride) be stored to maintain stability in long-term studies?

Store lyophilized powder at −20°C in airtight, light-protected containers. For aqueous solutions, use acidic buffers (pH 1–3) to prevent degradation, and avoid repeated freeze-thaw cycles. Stability tests under varying temperatures (4°C, −20°C, −80°C) should be conducted, with degradation monitored via HPLC over 6–12 months .

Q. What experimental controls are essential when studying its pharmacokinetics in vivo?

Include deuterated internal standards (e.g., Malvidin-3-glucoside-d6) to correct for matrix effects in LC-MS/MS analyses. Control for pH-dependent isomerization by maintaining consistent gastrointestinal pH in animal models. Use isotopically labeled tracers to distinguish exogenous intake from endogenous metabolites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for Malvidin-3-glucoside-d6 (chloride)?

Contradictions in antioxidant or anti-inflammatory assays often stem from methodological variability. Standardize protocols:

- DPPH/FRAP assays : Control solvent polarity (e.g., ethanol vs. methanol) and pH.

- Cell-based studies : Validate membrane permeability using deuterium-labeled probes. Cross-validate findings with orthogonal techniques (e.g., electron paramagnetic resonance for radical scavenging) and reference inter-laboratory reproducibility data .

Q. What strategies optimize isotopic purity during the synthesis of deuterated malvidin derivatives?

Use deuterium oxide (D₂O) in glycosylation steps to ensure >98% deuteration at the C6 position of the glucose moiety. Monitor isotopic incorporation via NMR (e.g., disappearance of proton signals at δ 3.5–4.0 ppm) and LC-HRMS. Purify intermediates using preparative HPLC with deuterated solvents to minimize proton exchange .

Q. How do copigmentation interactions affect the stability of Malvidin-3-glucoside-d6 (chloride) in wine-model systems?

Design experiments with molar ratios of cofactors (e.g., tannins, flavonoids) to assess hyperchromic shifts via UV-Vis spectroscopy. Computational modeling (e.g., molecular docking) can predict π-π stacking interactions. For deuterated analogs, compare thermodynamic parameters (ΔG, ΔH) with non-deuterated forms using isothermal titration calorimetry (ITC) .

Q. What advanced structural characterization techniques confirm the integrity of deuterated malvidin derivatives?

Combine:

- NMR : ¹H/¹³C for aglycone structure; ²H NMR to verify deuteration sites.

- LC-HRMS/MS : Fragment ions (e.g., m/z 331 for delphinidin core) with deuterium-specific mass shifts.

- X-ray crystallography : Resolve crystal packing differences caused by isotopic substitution .

Methodological Best Practices

- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish deuterium-induced effects from environmental variables in kinetic studies .

- Error Mitigation : Include technical replicates for HPLC quantification (RSD <5%) and biological triplicates in cell assays .

- Literature Comparison : Cross-reference findings with PubChem data (CID: 124202) and peer-reviewed studies on isotopic analogs in the Journal of Agricultural and Food Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.